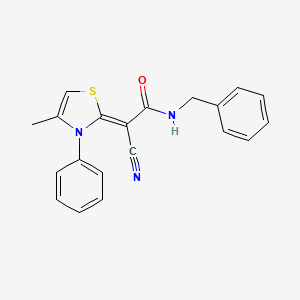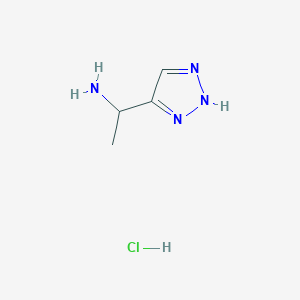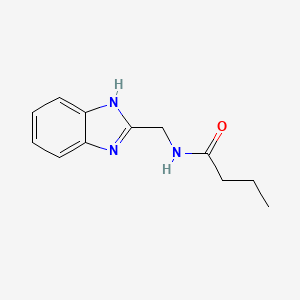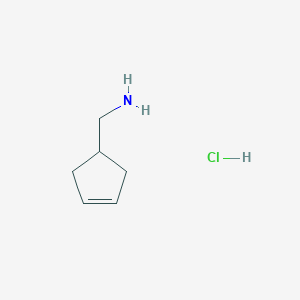![molecular formula C23H20N4O3 B2965448 benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 1105239-87-9](/img/structure/B2965448.png)
benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a chemical compound known for its intriguing molecular structure, combining elements such as pyrazolo[3,4-d]pyridazin and cyclopropyl groups. This compound's unique structure and properties make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate involves multi-step synthesis
Industrial Production Methods
Industrial production could involve optimizing these synthesis steps to maximize yield and purity. This often includes refining reaction conditions such as temperature, solvents, catalysts, and purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation at various points, particularly affecting the cyclopropyl or phenyl groups.
Reduction: Reduction reactions could potentially target the pyrazolo[3,4-d]pyridazin ring.
Substitution: Common in the aromatic phenyl ring, electrophilic or nucleophilic substitutions can occur.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or alkali metals for nucleophilic substitution.
Major Products
The products depend on the specific reactions but could include hydroxyl derivatives, reduced pyrazolo[3,4-d]pyridazin analogs, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate has numerous applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Research into therapeutic agents, particularly in designing inhibitors for specific biological pathways.
Industry: Could be explored for materials science applications given its structural properties.
Mecanismo De Acción
The exact mechanism by which benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate exerts its effects involves interactions with molecular targets in biological systems. Its action could involve binding to enzymes or receptors, influencing pathways critical for cellular functions.
Comparación Con Compuestos Similares
Compared to other pyrazolo[3,4-d]pyridazin compounds, the addition of cyclopropyl and phenyl groups in benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate makes it unique. Similar compounds might lack these groups or include different substitutions, leading to varied chemical properties and biological activities. Some related compounds could include other ester derivatives of pyrazolo[3,4-d]pyridazin.
Now that I've generated this detailed article, what stands out to you the most?
Propiedades
IUPAC Name |
benzyl 2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-20(30-15-16-7-3-1-4-8-16)14-26-23(29)22-19(21(25-26)17-11-12-17)13-24-27(22)18-9-5-2-6-10-18/h1-10,13,17H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQVRDQBJYDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2965365.png)
![1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2965366.png)


![6-(thiolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2965369.png)
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2965371.png)
![4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2965374.png)
![2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2965375.png)


![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)
![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)
![3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2965384.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2965385.png)
